
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester is an organic compound with the molecular formula C5H3Cl3O4. This compound is characterized by the presence of a butenedioic acid backbone with chlorinated substituents. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
The synthesis of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester typically involves the chlorination of maleic anhydride followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated substituents to less reactive groups.
Substitution: The chlorinated groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester involves its interaction with molecular targets through its chlorinated and ester functional groups. These interactions can lead to various biochemical pathways and effects, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-butenedioic acid, 2-chloro-3-(dichloromethyl)-, dimethyl ester include:
Maleic anhydride: A precursor in the synthesis of the compound.
Fumaric acid: An isomer of maleic acid with different chemical properties.
Chloromethyl maleic anhydride: A related compound with similar chlorinated substituents.
The uniqueness of this compound lies in its specific chlorinated and ester functional groups, which confer distinct reactivity and applications .
Propiedades
Número CAS |
142800-03-1 |
|---|---|
Fórmula molecular |
C7H7Cl3O4 |
Peso molecular |
261.5 g/mol |
Nombre IUPAC |
dimethyl 2-chloro-3-(dichloromethyl)but-2-enedioate |
InChI |
InChI=1S/C7H7Cl3O4/c1-13-6(11)3(5(9)10)4(8)7(12)14-2/h5H,1-2H3 |
Clave InChI |
JLBYWOCUVWNLJC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C(C(=O)OC)Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


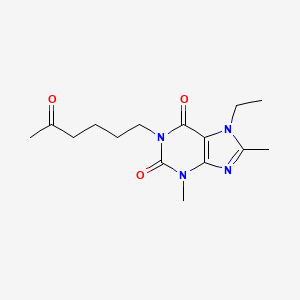
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
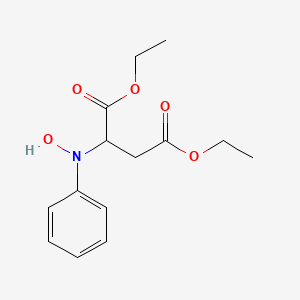
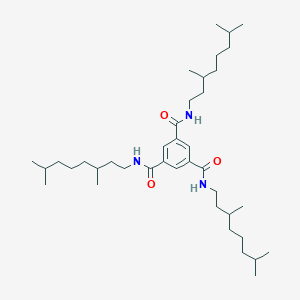
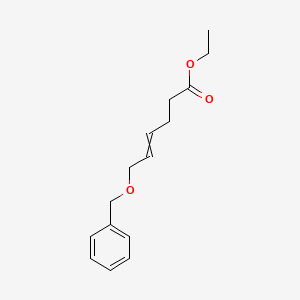
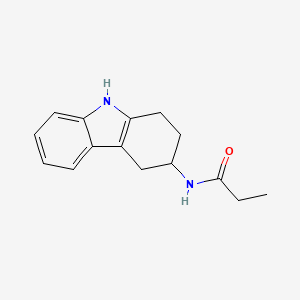
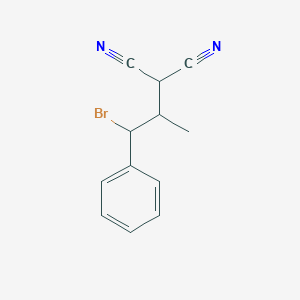
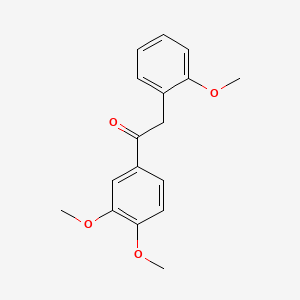
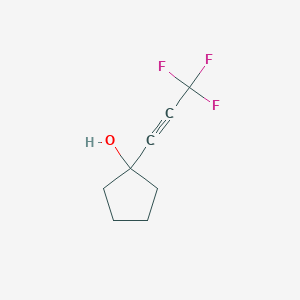
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
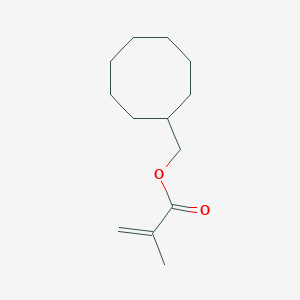
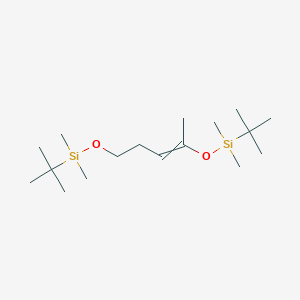
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
